XL019

概要

説明

XL019は、細胞質チロシンキナーゼであるヤヌスキナーゼ2(JAK2)の選択的阻害剤です。この化合物は、特にJAK2の変異を含む様々な形態の癌の治療において、著しい可能性を示しています。 JAK2の活性化は多くのヒト腫瘍で共通の特徴であり、this compoundは標的癌治療の有望な候補となっています .

科学的研究の応用

XL019 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various cellular processes.

Biology: Employed in research to understand the molecular mechanisms underlying cancer and other diseases involving JAK2 mutations.

Medicine: Investigated as a potential therapeutic agent for the treatment of myeloproliferative disorders, such as myelofibrosis, polycythemia vera, and essential thrombocythemia.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK/STAT pathway

作用機序

XL019は、JAK2の活性を選択的に阻害することによって効果を発揮します。JAK2は、サイトカインおよび成長因子受容体によって活性化され、誘導性転写因子のファミリーであるシグナル伝達および転写活性化因子(STAT)のメンバーのリン酸化につながります。JAK/STAT経路の活性化は、細胞の増殖と生存を促進し、これはヒト腫瘍の共通の特徴です。 This compoundは、JAK2を阻害することによってこの経路を阻害し、腫瘍の増殖と増殖を抑制します .

類似の化合物との比較

This compoundは、JAK1やJAK3などのJAKファミリーの他のメンバーに比べて、JAK2に対する高い選択性を特徴としています。この選択性は、オフターゲット効果を最小限に抑え、化合物の治療効果を高めるために重要です。類似の化合物には次のものがあります。

ルキソリチニブ: 骨髄線維症および真性赤血球増加症の治療に使用されるJAK1およびJAK2阻害剤。

トファシチニブ: 関節リウマチおよびその他の自己免疫疾患の治療に使用されるJAK1、JAK2、およびJAK3阻害剤。

バリシチニブ: 関節リウマチの治療に使用されるJAK1およびJAK2阻害剤

This compoundは、JAK2に対する優れた選択性により際立っており、潜在的な副作用が少なく、標的癌治療の有望な候補となっています .

準備方法

XL019の合成は、コア構造の調製から始まり、活性と選択性を高めるための特定の官能基の導入に至るまで、いくつかのステップを伴います。この化合物は、通常、アミノ化、環化、カップリング反応などの有機反応のシリーズを通して合成されます。 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度を実現します .

工業環境では、this compoundの生産は、一貫性と効率性を確保するために、最適化された反応条件を使用して拡大されます。 この化合物は、製造施設の特定の要件に応じて、バッチプロセスまたは連続フロープロセスを使用して、通常は大量に生産されます .

化学反応の分析

XL019は、次のような様々な化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化物または他の酸素含有化合物の形成につながります。

還元: この反応は、電子の獲得または酸素の除去を伴い、還元された化合物の形成につながります。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴い、多くの場合、異なる特性を持つ新しい化合物の形成につながります.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進する様々な触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

This compoundは、次のような幅広い科学研究の用途を持っています。

化学: JAK/STATシグナル伝達経路とその様々な細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: JAK2の変異を含む癌やその他の疾患の基礎となる分子メカニズムを理解するための研究で使用されます。

医学: 骨髄線維症、真性赤血球増加症、本態性血小板血症などの骨髄増殖性疾患の治療における潜在的な治療薬として調査されています。

類似化合物との比較

XL019 is unique in its high selectivity for JAK2 compared to other members of the JAK family, such as JAK1 and JAK3. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic efficacy of the compound. Similar compounds include:

Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A JAK1, JAK2, and JAK3 inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.

Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis

This compound stands out due to its superior selectivity for JAK2, making it a promising candidate for targeted cancer therapy with potentially fewer side effects .

生物活性

Overview of XL019

This compound is a highly selective inhibitor of the Janus kinase 2 (JAK2) enzyme, which plays a crucial role in various signaling pathways that regulate hematopoiesis and immune responses. This compound has garnered attention for its potential therapeutic applications in hematological malignancies, particularly myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET). Its selectivity and potency make it a promising candidate for targeted therapy.

This compound exerts its effects by inhibiting the JAK2 enzyme, which is activated by various cytokine receptors. JAK2 activation leads to the phosphorylation of signal transducer and activator of transcription (STAT) proteins, which then translocate to the nucleus to promote gene expression involved in cell survival and proliferation. By inhibiting JAK2, this compound effectively disrupts this signaling cascade, leading to reduced cell growth and increased apoptosis in malignant cells.

Selectivity and Potency

This compound has demonstrated exceptional selectivity for JAK2 over other kinases. In biochemical assays, it exhibited an IC50 value of approximately 2.2 nM for JAK2, with over 50-fold selectivity against other kinases including JAK1 and TYK2 . The compound's selectivity profile is critical for minimizing off-target effects, which can lead to adverse reactions.

| Kinase | IC50 (nM) |

|---|---|

| JAK2 | 2.2 |

| JAK1 | ≥134 |

| JAK3 | ≥134 |

| TYK2 | ≥134 |

Efficacy in Preclinical Models

In preclinical studies involving xenograft models, this compound demonstrated significant antitumor activity. For instance, in mice bearing HEL92.1.7 xenograft tumors, oral administration of this compound at doses of 200 mg/kg and 300 mg/kg resulted in tumor growth inhibition rates of 60% and 70% , respectively . Moreover, this compound treatment led to a marked increase in tumor cell apoptosis and a reduction in tumor microvasculature.

Clinical Trials and Findings

A Phase I clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced myelofibrosis. The study included 30 patients who received varying doses of this compound (100 mg to 300 mg) over a 28-day cycle. Key findings from this trial include:

- Clinical Responses : Responses were observed in 10% of patients according to International Working Group criteria.

- Toxicity Profile : Neurotoxicity was noted in all patients, leading to dose adjustments and eventual discontinuation of therapy for some participants. However, peripheral neuropathy resolved in approximately 50% of affected patients after therapy cessation .

- Pharmacokinetics : The terminal half-life of this compound was approximately 21 hours , with steady-state concentrations reached by Day 8 .

Case Studies

Several case studies highlighted the biological activity of this compound:

- Patient with Advanced Myelofibrosis : One patient experienced a significant reduction in leukemic blasts after treatment with this compound, showcasing its potential efficacy beyond traditional JAK2 inhibitors .

- Erythroid Cells Response : In vitro studies indicated that this compound inhibited EPO-stimulated phosphorylation of STAT5 in primary human erythroid cells with an IC50 of 64 nM , further emphasizing its potency in hematopoietic contexts .

特性

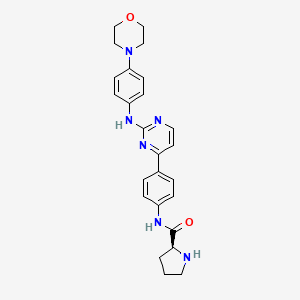

IUPAC Name |

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOCDPQFIXDIMS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions. | |

| Record name | XL019 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

945755-56-6 | |

| Record name | XL-019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945755566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L1AM42NVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。